molecular formula C15H15F3N2 B13415069 alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine CAS No. 73758-33-5

alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine

Cat. No.: B13415069
CAS No.: 73758-33-5
M. Wt: 280.29 g/mol
InChI Key: VCFGKUXTNYVZGN-UHFFFAOYSA-N
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Description

Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine: is a complex organic compound characterized by its unique structure, which includes a pyridyl group and a trifluoromethylphenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of a pyridyl intermediate through a reaction involving pyridine and suitable reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reaction: The final step involves coupling the pyridyl intermediate with the trifluoromethylphenethylamine moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine can be compared with other similar compounds, such as:

    Alpha-Methyl-N-(2-pyridyl)-phenethylamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(2-pyridyl)-m-trifluoromethylphenethylamine: Lacks the alpha-methyl group, potentially affecting its reactivity and interactions.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a compound of interest in various research fields.

Properties

CAS No.

73758-33-5

Molecular Formula

C15H15F3N2

Molecular Weight

280.29 g/mol

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]pyridin-2-amine

InChI

InChI=1S/C15H15F3N2/c1-11(20-14-7-2-3-8-19-14)9-12-5-4-6-13(10-12)15(16,17)18/h2-8,10-11H,9H2,1H3,(H,19,20)

InChI Key

VCFGKUXTNYVZGN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=N2

Origin of Product

United States

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